molecular formula C18H21N3O4S B2831903 N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide CAS No. 2097861-63-5

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide

Cat. No.: B2831903
CAS No.: 2097861-63-5
M. Wt: 375.44
InChI Key: WBFQWZZGCAFVTP-UHFFFAOYSA-N
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Description

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide is a synthetic organic compound characterized by its ethanediamide backbone, substituted with a 3-acetamidophenyl group and a 2-hydroxy-2-[(thiophen-3-yl)methyl]propyl moiety.

Properties

IUPAC Name

N'-(3-acetamidophenyl)-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12(22)20-14-4-3-5-15(8-14)21-17(24)16(23)19-11-18(2,25)9-13-6-7-26-10-13/h3-8,10,25H,9,11H2,1-2H3,(H,19,23)(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFQWZZGCAFVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 3-acetamidophenylamine with 2-hydroxy-2-[(thiophen-3-yl)methyl]propylamine under controlled conditions. The reaction is often catalyzed by acid or base catalysts and may require specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper complexes.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which N’-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind with high affinity to these targets, influencing their activity and resulting in the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs differ primarily in substituents on the phenyl ring and adjacent functional groups. Key comparisons include:

2.1 Substituent Effects on the Phenyl Ring
  • The molecular weight difference (366.86 g/mol for BJ02814 vs. ~352.40 g/mol for the target compound) reflects the substitution of Cl for NHCOCH₃ .
  • acetylation affects reactivity. Phthalimides are typically more rigid and planar, favoring polymer applications, whereas the target compound’s flexible ethanediamide backbone may suit biomolecular interactions .
2.2 Thiophene vs. Other Heterocycles
  • The thiophen-3-ylmethyl group in the target compound contributes π-π stacking interactions and moderate lipophilicity. In contrast, compounds like 4-methoxybenzyl derivatives () incorporate bulkier aromatic systems (e.g., difluorophenyl, methoxymethyl), which may enhance metabolic stability but reduce solubility .
2.3 Hydroxypropyl vs. Alternative Alkyl Chains
  • The 2-hydroxypropyl group in the target compound introduces a polar, hydrogen-bonding site absent in analogs like BJ02813. This group may improve aqueous solubility compared to purely alkyl or halogenated chains .

Table 1: Key Properties of Comparative Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide C₁₇H₂₀N₂O₄S ~352.40 3-acetamidophenyl, thiophen-3-ylmethyl High H-bonding, moderate lipophilicity
N'-(3-chloro-2-methylphenyl) Analogue (BJ02814) C₁₇H₁₉ClN₂O₃S 366.86 3-chloro-2-methylphenyl High lipophilicity, lower solubility
3-Chloro-N-phenyl-phthalimide C₁₄H₈ClNO₂ 257.67 3-chloro-N-phenyl Rigid planar structure, polymer precursor
4-Methoxybenzyl Derivative C₃₄H₃₆F₂N₄O₆ 658.67 Difluorophenyl, piperidinyl High molecular weight, complex binding

Computational and Experimental Insights

  • Density Functional Theory (DFT) : Studies on analogous compounds () suggest that the acetamido group’s electron-withdrawing nature could polarize the ethanediamide backbone, enhancing dipole interactions. Thiophene’s aromaticity may stabilize charge-transfer complexes .
  • Crystallography : Tools like SHELX () are critical for resolving the stereochemistry of the hydroxypropyl group and confirming the thiophene orientation, which are pivotal for activity .
  • Pharmacological Evaluation : Methods like the Litchfield-Wilcoxon analysis () could quantify potency differences between the target compound and its analogs, particularly in dose-response studies .

Biological Activity

N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide, with CAS number 2097861-63-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C18H21N3O4SC_{18}H_{21}N_{3}O_{4}S, and it has a molecular weight of 375.4 g/mol. Its structure features a thiophene ring and an acetamide group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₂₁N₃O₄S
Molecular Weight375.4 g/mol
CAS Number2097861-63-5

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting drug metabolism and efficacy.
  • Receptor Modulation : Its structure suggests the ability to interact with various receptors, possibly modulating their activity and influencing cellular responses.
  • Antioxidant Activity : The presence of hydroxyl groups may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, derivatives with similar structural motifs have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Research has suggested that compounds with thiophene moieties can exhibit anti-inflammatory activities. The potential for this compound to modulate inflammatory pathways could be explored further in preclinical models.

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that thiophene-based compounds inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway. The study highlighted the importance of substituent effects on biological activity.
  • Inflammation Model : In a model of acute inflammation, a derivative of this compound was shown to significantly reduce edema in rat paw models, suggesting its potential as an anti-inflammatory agent.

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate bioavailability, with further studies needed to optimize formulations for enhanced delivery.

Toxicology

Toxicological assessments are crucial for evaluating safety profiles. Initial findings indicate that while the compound exhibits promising biological activities, its toxicity must be thoroughly evaluated in vivo to ensure therapeutic viability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3-acetamidophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}ethanediamide, and how can purity be ensured?

  • Methodology : Multi-step synthesis typically involves coupling reactions between 3-acetamidophenylamine and hydroxypropyl-thiophene intermediates under controlled temperatures (20–50°C) and inert atmospheres (e.g., nitrogen) to prevent oxidation. Purification employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR spectra identify functional groups (e.g., acetamide protons at δ 2.1–2.3 ppm, thiophene aromatic protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ ion at m/z calculated for C21H25N3O3S) .
  • X-ray Crystallography : If single crystals are obtainable, this provides bond-length/angle data for stereochemical validation .

Q. What initial biological assays are recommended to screen for bioactivity?

  • Methodology :

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., IC50 determination) .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity Studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .

Advanced Research Questions

Q. How does the hydroxypropyl-thiophene moiety influence solvent-dependent reactivity and stability?

  • Methodology :

  • Solvent Polarity Studies : Compare reaction rates in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) using kinetic profiling .
  • Degradation Analysis : Accelerated stability testing under varying pH (2–12) and temperature (40–80°C) with HPLC monitoring .
  • Computational Modeling : Density functional theory (DFT) calculations predict solvation effects and transition states .

Q. How can contradictions in bioactivity data across studies be systematically resolved?

  • Methodology :

  • Standardized Assay Protocols : Reproduce experiments using identical cell lines, incubation times, and controls .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate moiety-specific effects .
  • Meta-Analysis : Aggregate data from PubChem or ChEMBL to identify trends in bioactivity outliers .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model binding poses with target proteins (e.g., EGFR kinase) .
  • QSAR Modeling : Corrogate substituent electronegativity (Hammett constants) with IC50 values to design optimized analogs .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What challenges arise in scaling up synthesis while preserving stereochemical integrity?

  • Methodology :

  • Reactor Design : Use continuous-flow systems for precise temperature/pH control during exothermic steps .
  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction intermediates to avoid racemization .
  • Crystallization Optimization : Screen anti-solvents (e.g., tert-butyl methyl ether) to enhance enantiomeric excess (ee) .

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